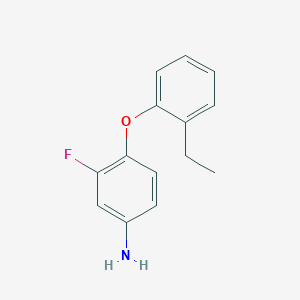

4-(2-Ethylphenoxy)-3-fluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

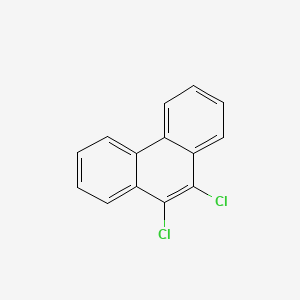

4-(2-Ethylphenoxy)-3-fluoroaniline (EPF) is an organic compound belonging to the class of aryloxyamines. It is a colorless crystalline solid with a molecular weight of 228.2 g/mol and a melting point of 123°C. EPF is a versatile compound that has been widely studied for its many applications in the scientific research field. It has been used in various areas such as synthesis, medicinal chemistry, and biochemistry. EPF is a useful reagent for the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and carbohydrates. In addition, EPF has been used in the development of drugs, as a catalyst, and as a sensor.

Applications De Recherche Scientifique

Fluorinated o-Aminophenol Derivatives for pH Measurement

- Research Insight : Fluorinated o-aminophenol derivatives, closely related to 4-(2-Ethylphenoxy)-3-fluoroaniline, have been modified to create pH-sensitive probes for measuring intracellular pH. These derivatives show promise due to their physiological range of pK values and low affinity for other ions, making them suitable for biological research (Rhee, Levy, & London, 1995).

Metabonomic Assessment of Fluoroaniline Derivatives

- Research Insight : Studies using nuclear magnetic resonance (NMR) spectroscopy have investigated the biochemical impact of fluoroaniline derivatives, such as 4-(2-Ethylphenoxy)-3-fluoroaniline, on earthworms. This research aids in understanding the toxicological effects and potential environmental impact of these compounds (Bundy et al., 2002).

Synthesis of Fluoroaniline Derivatives

- Research Insight : The synthesis of various fluoroaniline derivatives, including methods related to the creation of 4-(2-Ethylphenoxy)-3-fluoroaniline, has been a focus of research. These studies provide crucial insights into the production and potential applications of such compounds in scientific research (Zhou, 2008).

Biological Activities of Fluoroaniline Derivatives

- Research Insight : Research on fluoroaniline derivatives has explored their potential biological activities, including their antimicrobial properties. This highlights the potential medical and pharmaceutical applications of compounds like 4-(2-Ethylphenoxy)-3-fluoroaniline (Abdel‐Wadood et al., 2014).

Transformation and Biodegradation Studies

- Research Insight : Studies on the anaerobic transformation of phenol to benzoate have used fluoroaniline derivatives to elucidate the mechanisms involved. These studies can inform environmental remediation strategies involving similar compounds (Genthner, Townsend, & Chapman, 1989).

Corrosion Inhibition Behavior

- Research Insight : The use of chalcone derivatives, which may include fluoroaniline compounds, has been investigated for their corrosion inhibition properties on metals. This research has potential applications in industrial and engineering fields (Lgaz et al., 2017).

Propriétés

IUPAC Name |

4-(2-ethylphenoxy)-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(16)9-12(14)15/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXZQTITMNTJDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethylphenoxy)-3-fluoroaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(dimethoxyphosphinothioyl)thio]acetate](/img/structure/B1359934.png)